molecular formula C13H10ClNO3 B14794810 7-chloro-3-(cyclopropanecarbonyl)-1H-quinoline-2,4-dione

7-chloro-3-(cyclopropanecarbonyl)-1H-quinoline-2,4-dione

Cat. No.: B14794810
M. Wt: 263.67 g/mol
InChI Key: ZHDLTJAZHNMTOI-UHFFFAOYSA-N
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Description

7-chloro-3-(cyclopropanecarbonyl)-1H-quinoline-2,4-dione is a chemical compound with the molecular formula C13H10ClNO3 It is a derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-3-(cyclopropanecarbonyl)-1H-quinoline-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 7-chloroquinoline-2,4-dione with cyclopropanecarbonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

7-chloro-3-(cyclopropanecarbonyl)-1H-quinoline-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the compound into its corresponding hydroquinoline derivatives.

    Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions, typically under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce hydroquinoline derivatives. Substitution reactions can lead to a wide range of functionalized quinoline compounds.

Scientific Research Applications

Chemistry

In chemistry, 7-chloro-3-(cyclopropanecarbonyl)-1H-quinoline-2,4-dione is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In the field of biology and medicine, this compound has shown promise as a potential therapeutic agent. Its derivatives have been studied for their antimicrobial, antitumor, and anti-inflammatory properties. Research is ongoing to explore its efficacy and safety in various biological systems.

Industry

In industry, the compound is used in the development of new materials with specific properties. Its derivatives can be incorporated into polymers and other materials to enhance their performance in various applications, such as coatings, adhesives, and electronic devices.

Mechanism of Action

The mechanism of action of 7-chloro-3-(cyclopropanecarbonyl)-1H-quinoline-2,4-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in biological processes. The compound can modulate the activity of these targets, leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes essential for cell wall synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 7-chloro-3-(cyclopropanecarbonyl)-4-hydroxy-1H-quinolin-2-one
  • 7-chloro-3-(substituted benzylidene/phenyl ethylidene amino)-2-phenylquinazolin-4(3H)-ones

Uniqueness

Compared to similar compounds, 7-chloro-3-(cyclopropanecarbonyl)-1H-quinoline-2,4-dione stands out due to its specific structural features, such as the presence of the cyclopropanecarbonyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H10ClNO3

Molecular Weight

263.67 g/mol

IUPAC Name

7-chloro-3-(cyclopropanecarbonyl)-1H-quinoline-2,4-dione

InChI

InChI=1S/C13H10ClNO3/c14-7-3-4-8-9(5-7)15-13(18)10(12(8)17)11(16)6-1-2-6/h3-6,10H,1-2H2,(H,15,18)

InChI Key

ZHDLTJAZHNMTOI-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)C2C(=O)C3=C(C=C(C=C3)Cl)NC2=O

Origin of Product

United States

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